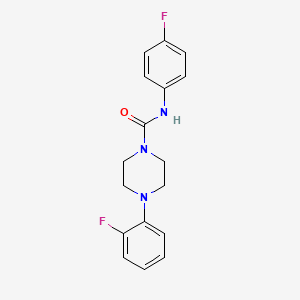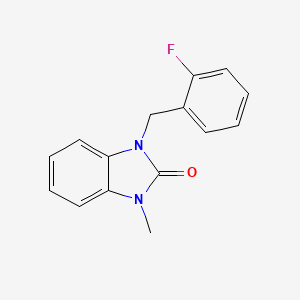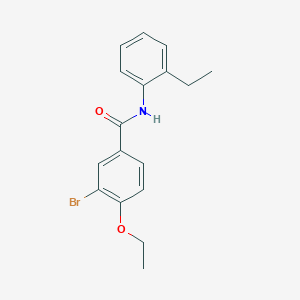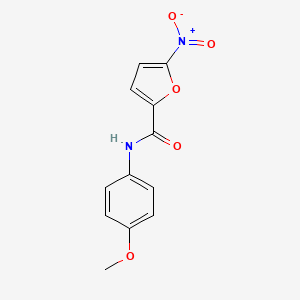![molecular formula C14H20ClN3OS B5709534 N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as CMET, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research as a tool to study various biochemical and physiological processes. CMET is synthesized by a simple method and has been found to have significant effects on the human body. In
作用機序
CMET inhibits the activity of PTPs by binding to the active site of the enzyme. PTPs are enzymes that play a crucial role in regulating various signaling pathways in the human body. By inhibiting the activity of PTPs, CMET modulates the activity of various signaling pathways and affects various physiological processes.
Biochemical and Physiological Effects:
CMET has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. CMET has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway, the JAK/STAT pathway, and the PI3K/AKT pathway. CMET has also been found to have anti-inflammatory effects and has been used as a potential anti-inflammatory agent.
実験室実験の利点と制限
CMET has several advantages for lab experiments. It is synthesized by a simple method and is readily available. It has been extensively studied and has a well-established mechanism of action. However, like any other chemical compound, CMET has certain limitations. It is a potent inhibitor of PTPs and can affect various physiological processes in the human body. Therefore, caution should be exercised while using CMET in lab experiments.
将来の方向性
There are several future directions for the study of CMET. It can be used as a potential anti-cancer agent, anti-inflammatory agent, and as a tool to study various physiological processes. Further studies can be conducted to explore the effects of CMET on various signaling pathways and its potential use in the treatment of various diseases. Additionally, studies can be conducted to optimize the synthesis method of CMET and to improve its potency and selectivity.
Conclusion:
In conclusion, CMET is a chemical compound that has significant applications in scientific research. It is synthesized by a simple method and has been found to have various biochemical and physiological effects. CMET is a potent inhibitor of PTPs and has been used as a tool to study various physiological processes. Further studies can be conducted to explore the potential use of CMET in the treatment of various diseases.
合成法
CMET is synthesized by reacting 4-chloro-2-methylphenyl isothiocyanate with 4-morpholineethanamine in anhydrous ethanol. The reaction takes place at room temperature and yields CMET as a white solid. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
CMET has been extensively used in scientific research to study various biochemical and physiological processes. It has been found to inhibit the activity of protein tyrosine phosphatases (PTPs) and has been used as a tool to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. CMET has also been found to inhibit the growth of cancer cells and has been used as a potential anti-cancer agent.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c1-11-10-12(15)2-3-13(11)17-14(20)16-4-5-18-6-8-19-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHPKNLAGOPMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)


![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)

![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)

![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)